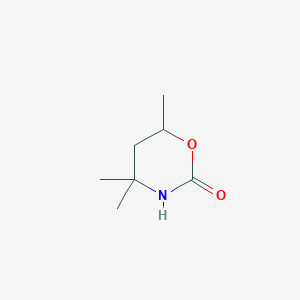

4,4,6-Trimethyl-1,3-oxazinan-2-one

Descripción general

Descripción

4,4,6-Trimethyl-1,3-oxazinan-2-one is a heterocyclic compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . This compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

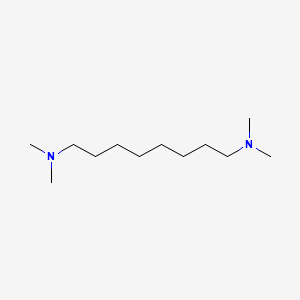

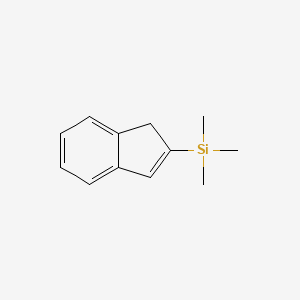

The synthesis of this compound and its analogues has been reported in literature . The synthesis involves a three-component reaction of aldehyde, allyltrimethylsilane, and benzyl carbamate in the presence of iodine as a catalyst . The resulting homoallylic carbamates are then subjected to Sharpless dihydroxylation to produce 3,4-dihydroxybutylcarbamate derivatives . These derivatives are then treated with NaH in tetrahydrofuran (THF) to produce the desired 6-(hydroxymethyl)-1,3-oxazinan-2-one .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing one nitrogen and one oxygen atom . The ring also contains a carbonyl group (C=O) and a methyl group (CH3) attached to the same carbon atom .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 119-120°C .Aplicaciones Científicas De Investigación

Synthesis and Utility of Heterocyclic Compounds

Heterocyclic compounds like 1,2-oxazines, which are related to 4,4,6-Trimethyl-1,3-oxazinan-2-one, are synthesized by methods such as the dehydration of dihydro-derivatives. These compounds are notable for their role as electrophiles in various reactions and their utility as chiral synthons in asymmetric synthesis (Sainsbury, 1991). Similarly, 1,3-oxazole derivatives, which share structural similarities, have a wide variety of applications in medicinal, pharmaceutical, and material sciences due to their versatility as a heterocyclic compound (Shinde et al., 2022).

Solid-Phase Synthesis of Heterocycles

The solid-phase synthesis (SPS) method is utilized to prepare single or fused oxazine and thiazine derivatives, which are structurally related to this compound. This method allows for the creation of diverse compounds bearing functionalized oxazine scaffolds. The field continues to evolve, with recent developments in stereoselective polymer-supported syntheses, indicating a broadening of the scope of this methodology (Králová et al., 2018).

Analysis of Antioxidant Activity

In the realm of food engineering, medicine, and pharmacy, understanding the antioxidant activity of compounds, including those structurally related to this compound, is crucial. Various tests and methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, are employed to determine the antioxidant capacity, relying heavily on spectrophotometry for assessing the kinetics or equilibrium state of the reactions involved. This analysis helps in understanding the implications of antioxidants and determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety information for 4,4,6-Trimethyl-1,3-oxazinan-2-one indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The future directions for the study of 4,4,6-Trimethyl-1,3-oxazinan-2-one could involve exploring its potential biological activities and applications in medicine, given that some of its derivatives have shown significant biological activities . Further studies could also focus on developing more efficient synthesis methods for this compound and its analogues.

Propiedades

IUPAC Name |

4,4,6-trimethyl-1,3-oxazinan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-4-7(2,3)8-6(9)10-5/h5H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQAANCLLJCVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(=O)O1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301147 | |

| Record name | 4,4,6-Trimethyl-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27830-77-9 | |

| Record name | NSC141398 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,6-Trimethyl-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,5]Thiadiazolo[3,4-d]pyridazine](/img/structure/B3050599.png)

![Thiazolo[5,4-d]pyrimidine](/img/structure/B3050601.png)

![Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B3050616.png)

![N-[acetamido(pyridin-3-yl)methyl]acetamide](/img/structure/B3050618.png)